The synthesized 4,5-diphenyl-4-isoxazolines have been tested for their potential as analgesic and anti-inflammatory agents. The presence of a methylsulfonyl group at the para position of the phenyl ring has been shown to significantly enhance the selectivity and potency of COX-2 inhibition, which is a desirable trait for anti-inflammatory drugs. This suggests that these compounds could be developed into new analgesic and anti-inflammatory medications1.
Some derivatives of 4,5-dihydroisoxazole, including those with a phenylsulfonyl group at position 5, have been designed and synthesized with the aim of exploring their antiprotozoal activity. These compounds have been subjected to in vitro testing to assess their effectiveness against protozoal infections, which could lead to new treatments for diseases caused by protozoan pathogens3.
Research into methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which share structural similarities with 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL, has revealed interesting antibacterial activity against various bacterial strains, including Mycobacterium tuberculosis. This indicates the potential for these compounds to be developed into powerful antimycobacterial agents5.
Although not directly related to 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL, studies on structurally similar compounds like 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol have demonstrated significant antioxidant activities. These activities are attributed to the compound's ability to induce endogenous defense systems and prevent radical chain reactions, suggesting that derivatives of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL could also possess antioxidant properties4.
The synthesis of 5-acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrmidin-2(1H)-thione and its derivatives has led to the discovery of compounds with potential anti-inflammatory activity. These compounds were evaluated using the carrageenan-induced paw edema test in rats, indicating that they could serve as leads for the development of new anti-inflammatory drugs6.
The mechanism of action of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL and its derivatives is closely related to their interaction with biological targets. For instance, 4,5-diphenyl-4-isoxazolines have been synthesized and evaluated for their analgesic and anti-inflammatory activities, which are mediated through the inhibition of cyclooxygenase-2 (COX-2). Compounds without a C-3 Me substituent showed potent activities, but were not selective COX-2 inhibitors. However, derivatives with specific substituents at the para position of one of the phenyl rings, such as a methylsulfonyl group, exhibited both potent and selective COX-2 inhibition, which is crucial for their anti-inflammatory properties1.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: